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Compound of Interest

Compound Name: Saripidem

Cat. No.: B1681471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Saripidem is a non-benzodiazepine sedative and anxiolytic agent belonging to the

imidazopyridine class of compounds.[1][2][3] Structurally related to well-known drugs such as

zolpidem and alpidem, Saripidem exhibits a distinct pharmacological profile by acting as a

selective agonist at the ω1 subtype of the γ-aminobutyric acid (GABA) type A receptor.[4][5]

This technical guide provides a comprehensive overview of the chemical structure of

Saripidem and a detailed account of its synthesis pathways, including experimental protocols

and quantitative data.

Chemical Structure and Properties
Saripidem is chemically designated as N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-

yl]methyl]-N-methylbutanamide. The molecule consists of a central imidazo[1,2-a]pyridine

scaffold, which is substituted at the 2-position with a 4-chlorophenyl group and at the 3-position

with a methyl(butyryl)aminomethyl group.

Table 1: Chemical and Physical Properties of Saripidem
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Property Value Reference(s)

IUPAC Name

N-[[2-(4-

chlorophenyl)imidazo[1,2-

a]pyridin-3-yl]methyl]-N-

methylbutanamide

CAS Number 103844-86-6

Molecular Formula C₁₉H₂₀ClN₃O

Molecular Weight 341.84 g/mol

Melting Point 171-172 °C

Appearance Solid

Solubility Soluble in DMSO

SMILES

CCCC(=O)N(C)CC1=C(C2=C

C=C(Cl)C=C2)N=C3C=CC=C

N31

InChI

1S/C19H20ClN3O/c1-3-6-

18(24)22(2)13-16-19(14-8-10-

15(20)11-9-14)21-17-7-4-5-12-

23(16)17/h4-5,7-

12H,3,6,13H2,1-2H3

Click to download full resolution via product page

A plausible multi-step synthesis of Saripidem.

Experimental Protocols
Step 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Intermediate 1)

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the

condensation of a 2-aminopyridine with an α-haloketone.
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Methodology: To a solution of 2-aminopyridine in ethanol, an equimolar amount of 2-bromo-

1-(4-chlorophenyl)ethan-1-one and sodium bicarbonate is added. The reaction mixture is

heated at 70°C overnight. After completion of the reaction, the solvent is evaporated, and the

residue is purified by column chromatography to yield 2-(4-chlorophenyl)imidazo[1,2-

a]pyridine.

Step 2: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate 2)

The formylation of the imidazo[1,2-a]pyridine core at the 3-position is a key step to introduce

the side chain.

Methodology: To a solution of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (2.0 mmol) in N,N-

dimethylformamide (DMF) (10 mL), phosphoryl trichloride (2.2 mmol) is added in one portion

at room temperature with stirring. The mixture is then heated to 80°C (353 K) and stirred for

5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After

completion, the reaction mixture is worked up by extraction, filtration, and concentration

under vacuum. The crude product is purified by silica gel chromatography to afford 2-(4-

chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow solid.

Step 3: Synthesis of Saripidem from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

A plausible final step involves a reductive amination followed by acylation.

Methodology (Proposed):

Reductive Amination: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is

dissolved in a suitable solvent such as methanol, and an excess of methylamine is added.

The mixture is stirred for a period to allow for imine formation. Subsequently, a reducing

agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled

temperature (e.g., 0°C to room temperature). The reaction is monitored by TLC until the

starting material is consumed. The reaction is then quenched, and the product, N-methyl-

1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, is extracted and purified.

Acylation: The purified amine from the previous step is dissolved in a suitable aprotic

solvent (e.g., dichloromethane) containing a base such as triethylamine. Butyryl chloride is

then added dropwise at a low temperature (e.g., 0°C). The reaction mixture is stirred until

completion (monitored by TLC). The mixture is then washed with aqueous solutions to
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remove excess reagents and byproducts. The organic layer is dried, and the solvent is

evaporated. The resulting crude Saripidem is purified by column chromatography or

recrystallization.

A reported two-step synthesis of Saripidem from 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-

carbaldehyde has an overall yield of 55%.

Quantitative Data
Table 2: Summary of a Reported Two-Step Synthesis of Saripidem

Step Reaction
Reagents and
Conditions

Yield Reference

1

Formylation of 2-

(4-

chlorophenyl)imi

dazo[1,2-

a]pyridine

POCl₃, DMF -
Wang, S. et al.

(2020)

2
Conversion to

Saripidem

Not specified in

abstract

55% (overall for

two steps)

Wang, S. et al.

(2020)

Note: The detailed experimental protocol and yield for the second step were reported in the

supporting information of the cited reference and are not fully available in the main text.

Conclusion
This technical guide has detailed the chemical structure and a plausible synthetic pathway for

Saripidem. The synthesis of the core imidazo[1,2-a]pyridine scaffold is well-established, and a

subsequent two-step process involving formylation and a final conversion can produce

Saripidem with a good overall yield. Further research into optimizing the final reductive

amination and acylation steps could lead to even more efficient synthetic routes for this

pharmacologically significant molecule. The provided information serves as a valuable resource

for researchers and professionals involved in the discovery and development of novel

imidazopyridine-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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